Cyclohepten-5-one
Overview
Description
Synthesis Analysis
The synthesis of cyclohepten-5-one and its derivatives involves various methodologies, including one-pot multicatalytic approaches and [5 + 2] cycloaddition reactions. For instance, cyclohepta[b]indoles, indolotropones, and tetrahydrocarbazoles have been synthesized via a one-pot trimetallic orthogonal catalysis starting from readily accessible 3-(2-aminophenyl)-5-hexenyn-3-ols (Mishra, Yadav, & Ramasastry, 2017). Additionally, cyclohepta[b]indole synthesis through a bifunctional indium(III)-catalyzed [5 + 2] cycloaddition has been developed, demonstrating regio- and diastereoselectivity (Takeda, Harada, Okabe, & Nishida, 2018).
Molecular Structure Analysis
The molecular structure of cyclohepten-5-one derivatives, such as the synthesis of functionalized cyclohepten-one from erythronic acid-4-lactone, highlights the potential of cyclohepten-5-one as a useful building block in synthesis. X-ray structure analysis of intermediates has confirmed the presence of single anomers in the solid state, showcasing the compound's structural versatility (Pitsch, Russel, Zabel, & König, 2001).
Chemical Reactions and Properties
Cyclohepten-5-one undergoes various chemical reactions, including cycloaddition reactions with singlet oxygen and 4-phenyl-1,2,4-triazoline-3,5-dione, demonstrating the compound's reactivity and functionalization capacity. The cycloaddition reactions of 5H-benzocycloheptene with these reagents have been investigated, revealing structures derived from the cyclohepta-triene valence isomer by Diels-Alder cycloaddition (Atasoy & Balci, 1986).
Physical Properties Analysis
The photophysical properties of 5H-dibenzo(a,d)cyclohepten-5-one, including prompt and delayed fluorescence, as well as triplet-triplet absorption, have been measured, offering insights into the compound's behavior under various conditions. Decay parameters for the triplet state have also been determined, providing valuable data for understanding the physical properties of cyclohepten-5-one derivatives (Kavlakoğlu, Yaman, & Bayrakçeken, 2000).
Chemical Properties Analysis
Recent studies, such as the calcium-catalyzed formal [5 + 2] cycloadditions of indolyl alkylidene β-ketoesters with olefins, have highlighted the chemodivergent synthesis of highly functionalized cyclohepta[b]indole derivatives. This research exemplifies the broad range of chemical transformations that cyclohepten-5-one can undergo, further emphasizing its versatility and utility in organic synthesis (Parker, Martin, Shenje, & France, 2019).
Scientific Research Applications
Chemical Synthesis : Cyclohepten-5-one is utilized in the preparation of derivatives like 10,11-dihydro-10,5-(epoxymethano)-5H-dibenzo[a,d]cycloheptene (Dobson et al., 1968).
Protecting Group in Peptide Chemistry : The 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl group, derived from cyclohepten-5-one, acts as a versatile protecting group for amines, alcohols, thiols, and carboxylic acids (Pless, 1976).
Photochemistry Research : 5H-dibenzo[a,d]cyclohepten-5-one has been studied for its photoreactive properties in aqueous solutions (Kavlakoglu et al., 1999).
Biosynthetic Research : Cyclohepten-5-one or its derivatives may be precursors in biosynthetic pathways, such as in the production of calystegin A 5 (Asano et al., 1996).
Neuroscience Research : It has been shown to cause age-related depletion of reduced glutathione in the forebrain of rats, indicating its potential for studying oxidative stress mechanisms (Benzi et al., 1991).
Synthetic Chemistry : Functionalized and chiral cyclohepten-ones, synthesized from cyclohepten-5-one, are valuable building blocks in chemical synthesis (Pitsch et al., 2001).
Photophysical Properties : Studies on 5H-dibenzo(a,d)cyclohepten-5-one have revealed its photophysical properties, including prompt and delayed fluorescence, which are crucial in understanding molecular interactions (Kavlakoglu et al., 2000).
Pharmaceutical Research : Derivatives of cyclohepten-5-one have shown significant bronchodilator activity, suggesting potential applications in respiratory therapies (Dunn et al., 1979).
Molecular Geometry Studies : The compound has been involved in studies focusing on its structural properties and bond length alterations, contributing to the understanding of molecular geometry (Vögtle et al., 1992).
Intermediate in Pharmaceutical Synthesis : Cyclohepten-5-one is an important intermediate in the synthesis of loratadine, an antihistamine drug (Su Yi-dong, 2002).
properties
IUPAC Name |
cyclohept-4-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRNQDMNINGCES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338485 | |
Record name | CYCLOHEPTEN-5-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohepten-5-one | |
CAS RN |
19686-79-4 | |
Record name | CYCLOHEPTEN-5-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohept-4-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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